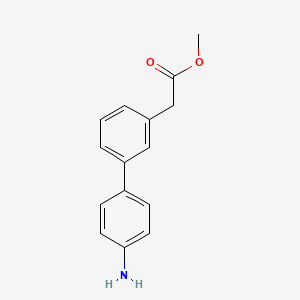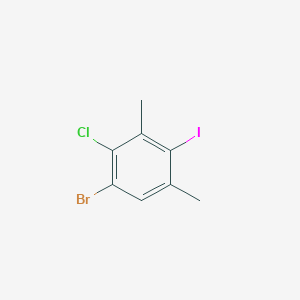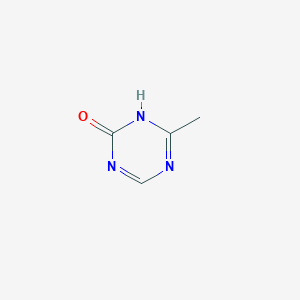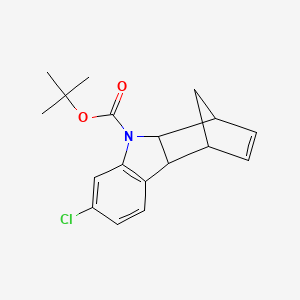
5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is a heterocyclic compound that contains bromine, chlorine, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole typically involves the reaction of 2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole with a brominating agent. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds as follows:
- Dissolve 2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole in a suitable solvent such as chloroform.
- Add N-bromosuccinimide and azobisisobutyronitrile to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off any precipitate.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Research: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and selectivity for these targets. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- 5-Bromo-2-chloro-4-(trifluoromethyl)pyridine
- 5-Bromo-2-chloro-4-(trifluoromethyl)benzene
- 5-Bromo-2-chloro-4-(trifluoromethyl)aniline
Uniqueness
5-Bromo-2-chloro-4-(trifluoromethyl)-1H-1,3-benzimidazole is unique due to its benzimidazole core structure, which imparts distinct chemical and biological properties
特性
分子式 |
C8H3BrClF3N2 |
|---|---|
分子量 |
299.47 g/mol |
IUPAC名 |
5-bromo-2-chloro-4-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrClF3N2/c9-3-1-2-4-6(15-7(10)14-4)5(3)8(11,12)13/h1-2H,(H,14,15) |
InChIキー |
HTJIESVAVPAMJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1NC(=N2)Cl)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((3AR,6aS)-hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12860947.png)
![4-[(2-Hydroxyethyl)amino]-6-(trifluoromethyl)quinoline](/img/structure/B12860954.png)

![1-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole](/img/structure/B12860963.png)
![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)
![N-(5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)acetamide](/img/structure/B12860982.png)





![(2'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12861019.png)

